molecular formula C6H14N2O4 B3425306 Butylhydrazine oxalate CAS No. 40711-41-9

Butylhydrazine oxalate

Cat. No. B3425306
CAS RN: 40711-41-9
M. Wt: 178.19 g/mol
InChI Key: WXOBLSRQYOWIBF-UHFFFAOYSA-N
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Description

Butylhydrazine oxalate is a derivative of hydrazine, a highly reactive and toxic compound that is widely used in rocket fuels and as an insecticide. It is a white crystalline solid that is soluble in water and organic solvents. It has a linear formula of CH3(CH2)3NHNH2 · (COOH)2, a CAS number of 40711-41-9, and a molecular weight of 178.19 .


Molecular Structure Analysis

The molecular structure of Butylhydrazine oxalate is represented by the linear formula CH3(CH2)3NHNH2 · (COOH)2 . The molecular weight of the compound is 178.19 .


Physical And Chemical Properties Analysis

Butylhydrazine oxalate is a white crystalline solid. It is soluble in water, with a solubility of 0.1 g per 10 mL of water . The compound is clear and colorless when dissolved in water . It has a melting point range of 160-165°C .

Scientific Research Applications

Chemical Synthesis and Structural Studies

One notable research application involves the synthesis of new hydrazones of gossypol with 3-oxa-n-butylhydrazine. These compounds have been studied using NMR, FT-IR, and semiempirical methods, revealing the existence of these compounds in N-imine–N-imine tautomeric forms and discussing their structures in detail (Bejcar et al., 2005).

Insecticidal Activity

Butylhydrazine derivatives have been explored for their insecticidal properties. Studies have synthesized new N-tert-butyl-N,N'-diacylhydrazine derivatives containing 1,2,3-thiadiazoles, showing good insecticidal activities against pests like Plutella xylostella L. and Culex pipiens pallens, indicating potential for novel pesticide development (Wang et al., 2011). Another study synthesized benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, evaluating their insecticidal activity against Spodoptera litura F. with some analogues showing high activity (Sawada et al., 2003).

Biological Activity

Research into aryl [(N,N'-diacyl-N'-tert-butylhydrazino)thio]methylcarbamates has shown that these novel compounds exhibit excellent larvicidal activities. Toxicity assays indicated knockdown activities and insect growth regulator activities, highlighting their potential in pest management (Shang et al., 2005).

Role in Cross-Coupling Reactions

Arylhydrazines, including butylhydrazine derivatives, are valuable in organic chemistry for the synthesis of biologically active molecules and have been utilized as arylation agents in oxidative cross-coupling reactions. These compounds play a crucial role in the formation of carbon-carbon and carbon-heteroatom bonds (Hosseinian et al., 2018).

Synthesis of N-Benzoyl-N-Tert-Butylhydrazines

The synthesis of new N-benzoyl-N-tert-butyl-N′-(β-triphenylgermyl)propionylhydrazines has been explored, revealing moderate larvicidal activity and potential anticancer activities, further underscoring the chemical versatility and biological relevance of butylhydrazine derivatives (Wang et al., 2002).

properties

IUPAC Name

butylhydrazine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2.C2H2O4/c1-2-3-4-6-5;3-1(4)2(5)6/h6H,2-5H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOBLSRQYOWIBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961115
Record name Oxalic acid--butylhydrazine (1/1)
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Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butylhydrazine oxalate

CAS RN

40711-41-9, 6629-62-5
Record name Hydrazine, butyl-, ethanedioate (1:?)
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Record name Hydrazine, butyl-, ethanedioate (1:1)
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Record name Butylhydrazine oxalate
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Record name Hydrazine, butyl-, ethanedioate
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Record name Hydrazine, oxalate (1:1)
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Record name Oxalic acid--butylhydrazine (1/1)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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